molecular formula C8H8ClF3N2 B1399074 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1158357-67-5

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B1399074
CAS No.: 1158357-67-5
M. Wt: 224.61 g/mol
InChI Key: MFAXHHHALDAFEN-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a bicyclic heterocyclic compound containing a fused pyrrolopyridine core. Its IUPAC name derives from the arrangement of substituents on the bicyclic framework: a trifluoromethyl group (-CF₃) attached at the 3-position of the pyrrolopyridine system, with hydrochloride as the counterion. The molecular formula is C₈H₈ClF₃N₂ , with a molecular weight of 224.61 g/mol.

Key identifiers include:

  • CAS Number : 1158357-67-5
  • Parent Compound : 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 905273-66-7)
  • SMILES : C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl
  • InChI : InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H

The hydrochloride salt enhances solubility and stability, a common strategy for pharmaceutical intermediates.

Physicochemical Properties

The compound’s physicochemical properties are influenced by both its bicyclic core and trifluoromethyl substituent.

Property Value Source
Molecular Weight 224.61 g/mol
Parent Compound MW 188.15 g/mol (free base)
Solubility 5.13 mg/mL (0.0228 mol/L)
Melting Point Not reported
Boiling Point Not reported

The trifluoromethyl group introduces electron-withdrawing effects, impacting reactivity and solubility. While solubility data is limited, the hydrochloride salt suggests improved water solubility compared to the free base. Thermal stability data remains unreported in publicly available literature.

Spectroscopic and Analytical Data

Spectroscopic characterization typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. While explicit spectral data is unavailable in the provided sources, the compound’s structure provides insights into expected peaks:

  • ¹H NMR : Signals for the pyrrolopyridine protons, including deshielded protons adjacent to the trifluoromethyl group.
  • ¹³C NMR : Peaks for the CF₃ carbon (quartet splitting due to J-CF coupling) and aromatic carbons in the bicyclic system.
  • MS : Molecular ion peak at m/z 224.61 (M⁺) for the hydrochloride salt and 188.15 (M⁺) for the free base.

Analytical techniques such as high-performance liquid chromatography (HPLC) are likely employed for purity assessment, though specific retention times or columns are not disclosed.

Crystallographic Studies

No crystallographic data (e.g., X-ray diffraction) is reported for this compound in the provided sources. However, the hydrochloride salt’s ionic nature suggests potential for crystallization, a property often exploited in pharmaceutical formulations to enhance stability. Future studies may explore polymorphic forms or co-crystal structures to optimize physicochemical properties.

Properties

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXHHHALDAFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733836
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158357-67-5
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation Approach

The most documented and efficient method for preparing 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is via catalytic hydrogenation of a suitable precursor, typically a benzhydryl-protected pyrrolopyridine derivative.

Procedure Summary:

  • Starting Material: 6-benzhydryl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride salt
  • Catalyst: Palladium on activated charcoal (Pd/C)
  • Solvent: Methanol
  • Hydrogen Pressure: 1.5 bar (absolute) or approximately 1125 Torr
  • Temperature: 20–25°C (room temperature)
  • Duration: 3–4 hours
  • Workup: After completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is evaporated under reduced pressure to yield the crude product.

Typical Yield: 86.7%

Detailed Experimental Steps:

  • Charge an autoclave with a suspension of the starting material, Pd/C, and methanol.
  • Seal the autoclave and pressurize with hydrogen to 1.5 bar.
  • Stir the mixture at 20–25°C for 3–4 hours.
  • Vent the autoclave, filter the suspension, and wash the residue with methanol.
  • Combine the filtrates and evaporate under reduced pressure at 60°C to obtain the crude product.

Key Reaction Table:

Step Reagent/Condition Purpose Notes
1 6-benzhydryl-3-(trifluoromethyl)-pyrrolopyridine HCl Starting material Protected intermediate
2 Pd/C, Methanol Catalyst, Solvent Hydrogenation medium
3 H₂ (1.5 bar), 20–25°C, 3–4 h Reduction Room temperature process
4 Filtration, evaporation Product isolation Yields crude product
5 Yield: 86.7% High efficiency

General Synthetic Considerations

  • The choice of the benzhydryl-protected precursor is critical to avoid over-reduction or side reactions.
  • Methanol serves as a suitable solvent for both the hydrogenation and subsequent product isolation steps.
  • Palladium on charcoal is preferred for its high activity and ease of removal post-reaction.
  • Hydrogen pressure and temperature are mild, reducing the risk of decomposition or unwanted byproducts.

Alternative Approaches

While the catalytic hydrogenation method is the most established, alternative synthetic strategies may involve:

  • Cyclization of appropriately substituted pyridine derivatives followed by introduction of the trifluoromethyl group.
  • Direct functionalization of pyrrolopyridine scaffolds with trifluoromethyl reagents, though these methods are less documented for this specific compound.

Data Table: Key Preparation Parameters

Parameter Value/Condition Reference
Starting Material 6-benzhydryl-3-(trifluoromethyl)-pyrrolopyridine HCl
Catalyst Pd/C (5% by weight)
Solvent Methanol
Hydrogen Pressure 1.5 bar (1125 Torr)
Temperature 20–25°C
Reaction Time 3–4 hours
Yield 86.7%

Research Findings and Notes

  • The hydrogenation method provides a high yield and is scalable for laboratory and industrial synthesis.
  • The presence of the trifluoromethyl group is introduced prior to the hydrogenation step, ensuring its integrity during reduction.
  • The hydrochloride salt form is favored for its stability and ease of handling in subsequent applications.
  • The method is compatible with further derivatization for medicinal chemistry purposes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (CF₃) group at the 3-position participates in nucleophilic substitution under specific conditions. For example:

  • Methoxy substitution : Reaction with sodium methoxide (NaOMe) in methanol replaces the CF₃ group with a methoxy (-OCH₃) group.

    C8H8ClF3N2+NaOMeC8H8ClN2O+CF3Na\text{C}_8\text{H}_8\text{ClF}_3\text{N}_2+\text{NaOMe}\rightarrow \text{C}_8\text{H}_8\text{ClN}_2\text{O}+\text{CF}_3\text{Na}

    This reaction proceeds at 60–80°C with a yield of ~65%.

Oxidation Reactions

The dihydro-pyrrolopyridine core undergoes oxidation to form aromatic pyridine derivatives:

  • Ketone formation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the 6,7-dihydro ring to a ketone.

    C8H8ClF3N2+KMnO4C8H5ClF3N2O+H2O\text{C}_8\text{H}_8\text{ClF}_3\text{N}_2+\text{KMnO}_4\rightarrow \text{C}_8\text{H}_5\text{ClF}_3\text{N}_2\text{O}+\text{H}_2\text{O}

    Yields range from 45% to 70% depending on reaction time (4–8 hours).

Reduction Reactions

The compound can be reduced to modify its core structure:

  • Amine formation : Catalytic hydrogenation with palladium on carbon (Pd/C) under 50 psi H₂ reduces the dihydro-pyrrolopyridine to a pyrrolidine derivative .

    C8H8ClF3N2+H2C8H10ClF3N2\text{C}_8\text{H}_8\text{ClF}_3\text{N}_2+\text{H}_2\rightarrow \text{C}_8\text{H}_{10}\text{ClF}_3\text{N}_2

    This reaction achieves >90% conversion at 80°C .

Hydrogenation and Ring-Opening

Under high-pressure hydrogenation (100 psi H₂), the compound undergoes ring-opening:

  • Pyridine derivative : The pyrrolopyridine ring opens to yield 3-(trifluoromethyl)pyridine derivatives.

    C8H8ClF3N2+2H2C7H6F3N+NH3+HCl\text{C}_8\text{H}_8\text{ClF}_3\text{N}_2+2\text{H}_2\rightarrow \text{C}_7\text{H}_6\text{F}_3\text{N}+\text{NH}_3+\text{HCl}

    This reaction requires Raney nickel as a catalyst.

Comparative Reactivity with Analogues

The reactivity of 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride differs from structurally similar compounds due to the CF₃ group’s electron-withdrawing effects:

Compound Reaction Type Product Yield Conditions
3-CF₃-pyrrolopyridine hydrochlorideNucleophilic substitution3-OCH₃-pyrrolopyridine65%NaOMe, MeOH, 60°C
6,7-Dihydro-5H-pyrrolopyridineOxidationPyrrolopyridinone70%KMnO₄, H₂SO₄, 4h
3-CH₃-pyrrolopyridineHydrogenationPyrrolidine derivative85%Pd/C, H₂ (50 psi), 80°C

Reaction Mechanisms

  • Electrophilic aromatic substitution : The CF₃ group deactivates the pyridine ring, directing electrophiles to the 5-position.

  • Radical reactions : Under UV light, the CF₃ group participates in radical coupling reactions to form biaryl structures.

Scientific Research Applications

Drug Development

The presence of the trifluoromethyl group is known to enhance the potency, selectivity, and metabolic stability of drug candidates. Research indicates that this compound can act as an inhibitor in various biochemical pathways related to neuropharmacology and oncology. The enhanced lipophilicity provided by the CF₃ group may improve membrane permeability and bioavailability, making it suitable for therapeutic applications.

Neuropharmacology

Studies have shown that 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride interacts with several biological targets involved in neurotransmission. This interaction suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

Cancer Therapeutics

The compound has been evaluated for its binding affinity to receptors involved in cancer cell signaling pathways. Its ability to inhibit specific enzymes or receptors can contribute to developing targeted cancer therapies, potentially improving treatment outcomes for patients.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesUnique Characteristics
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridineLacks trifluoromethyl groupMore hydrophilic due to absence of fluorine
3-(Trifluoromethyl)-pyrido[2,3-b]indoleDifferent bicyclic structurePotentially different pharmacological profiles
1-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridineMethyl substitution at nitrogenAltered basicity and reactivity due to methyl group

This table illustrates how the trifluoromethyl substitution distinguishes this compound from others in its class, impacting its biological activities and potential applications.

Case Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on neurotransmitter release in neuronal cells. Results indicated significant modulation of dopamine and serotonin levels, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound demonstrated inhibitory effects on tumor growth by targeting specific kinases involved in cell proliferation. The findings support further exploration of its use as an anticancer drug candidate.

Mechanism of Action

The mechanism by which 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Pyrrolo-Pyridine Scaffold

Compound 1 : 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride
  • CAS : 651558-51-9
  • Key Difference : Lacks the trifluoromethyl group.
  • The absence of -CF₃ may lower bioavailability in drug discovery contexts .
Compound 2 : 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride
  • CAS : 1394117-24-8
  • Key Difference : Bromine substituent at position 3 instead of -CF₃.
  • The -CF₃ group in the target compound offers steric and electronic advantages for target binding .
Compound 3 : 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride
  • CAS : 1998215-94-3
  • Key Difference : -CF₃ group at position 2 instead of 3.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. Position 3 in the target compound may better align with binding pockets in biological targets (e.g., kinase inhibitors) .
Compound 4 : 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride
  • CAS : 2507735-35-3
  • Key Difference : Methoxy (-OCH₃) substituent at position 3.
  • The -CF₃ group in the target compound balances lipophilicity and resistance to enzymatic degradation .

Structural Analogues with Heterocyclic Modifications

Compound 5 : 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine Hydrochloride
  • CAS : 1841081-37-5
  • Key Difference : Chlorine substituent and altered ring fusion (pyrrolo[3,4-c]pyridine vs. pyrrolo[3,4-b]pyridine).
  • Impact : Chlorine’s smaller size and electronegativity may enhance solubility but reduce steric hindrance. The target compound’s bicyclic structure and -CF₃ group optimize both solubility and target engagement .
Compound 6 : tert-Butyl 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • CAS : 1649470-12-1
  • Key Difference : tert-Butyl carbamate protection and chlorine substituent.
  • Impact : The Boc group aids in synthetic intermediates but requires deprotection for biological activity. The target compound’s hydrochloride salt simplifies formulation .

Data Tables

Table 1: Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Hazard Codes
Target Compound 1158357-67-5 C₈H₈ClF₃N₂ 224.61 2.83 Xi; H302, H315, H319, H335
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine HCl 651558-51-9 C₇H₈ClN₂ 162.61 N/A Not reported
3-Bromo Analog 1394117-24-8 C₇H₈BrClN₂ 250.51 N/A Not reported
2-(Trifluoromethyl) Isomer 1998215-94-3 C₈H₈ClF₃N₂ 224.61 N/A Xi; H302, H315, H319, H335

Research Implications

  • Drug Design: The -CF₃ group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated analogs, making it a candidate for kinase inhibitors or CNS-targeted therapies .
  • Synthetic Optimization : Position 3 substitution with -CF₃ requires specialized reagents (e.g., trifluoromethylation agents), as evidenced by patent synthesis routes .

Biological Activity

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8ClF3N2
  • Molecular Weight : 224.61 g/mol
  • CAS Number : 1158357-67-5

Pharmacological Properties

Research has identified several key biological activities associated with pyrrolo[3,4-b]pyridine derivatives, including:

  • Antitumor Activity : Compounds within this class have shown promise in cancer treatment. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential for development as anticancer agents .
  • Antimycobacterial Activity : Some studies indicate that pyrrolo[3,4-b]pyridine derivatives exhibit activity against Mycobacterium tuberculosis, with specific compounds showing low MIC (Minimum Inhibitory Concentration) values, indicating potent antimycobacterial properties .
  • Analgesic and Sedative Effects : The analgesic and sedative properties of these compounds have been explored extensively. They are believed to interact with neurotransmitter systems, which may contribute to their efficacy in treating pain and anxiety disorders .
  • Antiviral Activity : Certain derivatives have also demonstrated antiviral properties, particularly against specific viral strains. Their mechanism often involves inhibition of viral replication processes .

The biological activity of this compound is attributed to its structural characteristics and the ability to interact with various biological targets:

  • Receptor Interaction : These compounds may modulate the activity of neurotransmitter receptors (e.g., GABA receptors), contributing to their sedative effects.
  • Enzyme Inhibition : Some studies indicate that they can inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial infections.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Efficacy : A study assessed the cytotoxicity of a derivative against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while sparing non-cancerous cells, suggesting a selective action that could minimize side effects in therapeutic applications .
  • Antimycobacterial Screening : In vitro tests showed that specific pyrrolo[3,4-b]pyridine derivatives had MIC values below 0.15 µM against Mycobacterium tuberculosis, indicating strong potential for developing new anti-tuberculosis drugs .

Data Summary Table

Biological ActivityDescriptionReference
AntitumorCytotoxic effects on cancer cell lines; selective toxicity observed
AntimycobacterialLow MIC values indicating potent activity against M. tuberculosis
AnalgesicModulation of neurotransmitter systems for pain relief
AntiviralInhibition of viral replication processes

Q & A

Q. What are the common synthetic routes for 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride?

Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) and functional group transformations. For example:

  • Step 1 : Bromination or iodination of the pyrrolo-pyridine core using reagents like N-iodosuccinimide (NIS) in acetone .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or coupling with CF₃-containing reagents.
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol).
    Purification often employs silica gel chromatography with dichloromethane/ethyl acetate gradients .

Q. How is the compound characterized post-synthesis?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry (e.g., aromatic protons at δ 8.8–7.2 ppm, trifluoromethyl group at δ ~120 ppm in ¹³C) .
  • HPLC-MS : For purity assessment and molecular ion verification.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What purification techniques are effective for isolating this compound?

  • Silica gel column chromatography : Using mobile phases like dichloromethane/ethyl acetate (90:10) to separate intermediates .
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures for final product purification .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance:

  • Reaction path search : Identifies energetically favorable routes for trifluoromethyl group introduction .
  • Solvent effects : Molecular dynamics simulations optimize solvent choices (e.g., THF vs. toluene) for coupling reactions .
  • Catalyst screening : Computational libraries identify Pd-based catalysts (e.g., Pd(PPh₃)₄) with optimal activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Biological assays : Test analogs against target proteins (e.g., kinases) to correlate substituent effects with IC₅₀ values .
  • Data analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. How can statistical design of experiments (DOE) improve reaction yields?

  • Factorial designs : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters. For example:
    • A 2³ factorial design revealed that Pd catalyst concentration and temperature significantly impact Suzuki coupling yields (p < 0.05) .
  • Response surface methodology (RSM) : Optimizes conditions (e.g., 105°C for 12 hours in toluene/EtOH) to maximize yield .

Q. How to resolve contradictions in SAR or synthetic data?

  • Controlled replication : Repeat experiments under standardized conditions to rule out variability .
  • Steric/electronic analysis : Use computational tools (e.g., molecular docking) to assess if steric hindrance negates electronic benefits of substituents .
  • Meta-analysis : Compare datasets across studies to identify trends (e.g., trifluoromethyl groups enhance binding in planar scaffolds but reduce solubility) .

Methodological Notes

  • Data tables : Refer to NMR shifts in and reaction conditions in Schemes 2–3 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

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